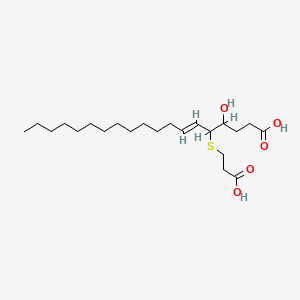
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid is an organic compound with a complex structure that includes a carboxyethylsulfanyl group, a hydroxyl group, and a nonadecenoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nonadecenoic Acid Chain: This can be achieved through the elongation of shorter fatty acid chains using methods such as the Wittig reaction or olefin metathesis.
Introduction of the Hydroxyl Group: This step often involves the use of hydroxylation reactions, where a hydroxyl group is introduced into the nonadecenoic acid chain.
Addition of the Carboxyethylsulfanyl Group: This can be done through thiol-ene reactions, where a thiol group reacts with an alkene to form the desired sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyethylsulfanyl group can be reduced to form a thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid involves its interaction with specific molecular targets and pathways. The carboxyethylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid can be compared with other similar compounds such as:
Nonadecenoic Acid Derivatives: Compounds with similar fatty acid chains but different functional groups.
Hydroxylated Fatty Acids: Compounds with hydroxyl groups on fatty acid chains.
Sulfanyl Fatty Acids: Compounds with sulfanyl groups on fatty acid chains.
Uniqueness
The combination of the carboxyethylsulfanyl group, hydroxyl group, and nonadecenoic acid chain in this compound makes it unique
Conclusion
This compound is a compound with a unique structure and diverse applications in various fields
Propriétés
Numéro CAS |
95061-94-2 |
|---|---|
Formule moléculaire |
C22H40O5S |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid |
InChI |
InChI=1S/C22H40O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(28-18-17-22(26)27)19(23)15-16-21(24)25/h13-14,19-20,23H,2-12,15-18H2,1H3,(H,24,25)(H,26,27)/b14-13+ |
Clé InChI |
VXONFJQHQJLICT-BUHFOSPRSA-N |
SMILES |
CCCCCCCCCCCCC=CC(C(CCC(=O)O)O)SCCC(=O)O |
SMILES isomérique |
CCCCCCCCCCCC/C=C/C(C(CCC(=O)O)O)SCCC(=O)O |
SMILES canonique |
CCCCCCCCCCCCC=CC(C(CCC(=O)O)O)SCCC(=O)O |
Synonymes |
4-hydroxy-5-((2-carboxyethyl)thio)-6-nonadecenoic acid desamino-2-norleukotriene E1 DN-LTE(1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















